

# In-Depth Technical Guide to the Structural Elucidation of C13H23N5O

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Compound of Interest		
Compound Name:	C13H23N5O	
Cat. No.:	B254150	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the techniques and methodologies used to elucidate the structure of a novel organic compound with the molecular formula **C13H23N5O**. For the purpose of this guide, we will refer to our hypothetical compound as Compound-G.

### Introduction

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structural elucidation, is a cornerstone of chemical research and drug development.[1] For a novel compound with the molecular formula **C13H23N5O**, a systematic approach combining several analytical techniques is essential to unambiguously determine its constitution and stereochemistry.

This guide outlines a logical workflow, from initial sample analysis to the final confirmation of the molecular structure, using a combination of spectroscopic and spectrometric methods. We will detail the experimental protocols and present hypothetical, yet plausible, data for Compound-G to illustrate the interpretation process.

# Initial Assessment: Molecular Formula and Unsaturation



The first step in any structural elucidation is to confirm the molecular formula and calculate the degree of unsaturation.[2]

- Molecular Formula: C13H23N5O
- Method: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
- Degree of Unsaturation (DoU): This value indicates the total number of rings and/or multiple bonds in the molecule. The formula is: DoU = C + 1 (H/2) + (N/2) For C13H23N5O: DoU = 13 + 1 (23/2) + (5/2) = 14 11.5 + 2.5 = 5

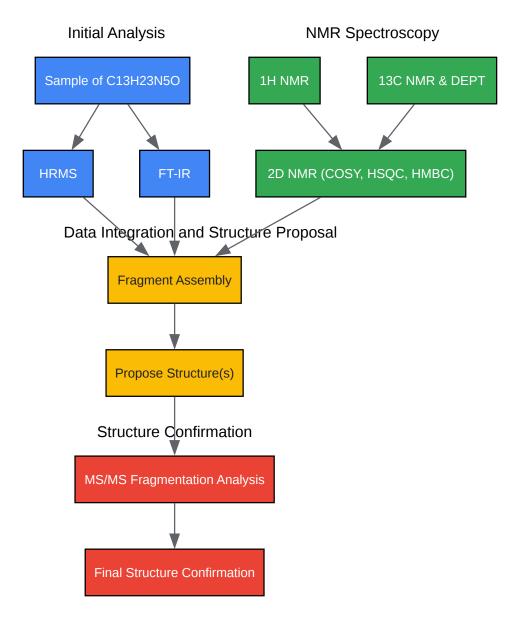
A DoU of 5 suggests a combination of rings and double bonds (e.g., an aromatic ring and a carbonyl group, or multiple heterocyclic rings).

## **Structural Elucidation Workflow**

The overall workflow for elucidating the structure of Compound-G is a multi-step process where data from various analytical techniques are integrated to piece together the molecular puzzle.



#### Workflow for Structural Elucidation of C13H23N5O



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Caption: A logical workflow for the structural elucidation of a novel compound.



# **Key Experimental Techniques and Data Interpretation**

For illustrative purposes, we will propose a plausible structure for Compound-G and demonstrate how the spectroscopic data would support this structure.

Hypothetical Structure for Compound-G: N-(1-methylpiperidin-4-yl)-1-butyl-1H-1,2,3-triazole-4-carboxamide

This structure has a DoU of 5 (1 ring in piperidine, 1 ring in triazole, 1 C=O, 2 double bonds in triazole ring) and the correct molecular formula.

## **Mass Spectrometry (MS)**

Experimental Protocol (HRMS):

- Sample Preparation: Dissolve approximately 1 mg of Compound-G in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.
- Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the numerous nitrogen atoms are readily protonated.[3]
- Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.
- Calibration: Use an internal standard for mass calibration to achieve sub-ppm mass accuracy.[4]

Data Presentation:



Parameter	Observed Value	Calculated Value (for C13H24N5O+)
Monoisotopic Mass	278.1975	278.1981
Adduct	[M+H]+	-
Mass Accuracy	-2.2 ppm	-

Interpretation: The high-resolution mass measurement confirms the molecular formula **C13H23N5O**. Tandem MS (MS/MS) would be used to fragment the parent ion, providing valuable information about the connectivity of the molecule. For instance, a characteristic loss of the piperidine moiety might be observed.

## Infrared (IR) Spectroscopy

Experimental Protocol (FT-IR):

- Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Analysis: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.[5]

#### Data Presentation:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Medium	N-H stretch (secondary amide)
2955, 2870	Strong	C-H stretch (aliphatic)
1660	Strong	C=O stretch (amide I band)
1540	Medium	N-H bend (amide II band)
1450	Medium	C-H bend (aliphatic)



Interpretation: The IR spectrum suggests the presence of a secondary amide and aliphatic C-H bonds. The strong absorption at 1660 cm<sup>-1</sup> is characteristic of a carbonyl group in an amide.[6]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[7]

Experimental Protocol (NMR):

- Sample Preparation: Dissolve ~10 mg of Compound-G in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d<sub>6</sub>).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire <sup>1</sup>H, <sup>13</sup>C, DEPT-135, COSY, HSQC, and HMBC spectra.

Data Presentation (Hypothetical Data for Compound-G):

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>):



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.10	S	1H	Triazole-H
7.95	d	1H	Amide N-H
4.35	t	2H	N-CH2 (Butyl)
4.05	m	1H	Piperidine C4-H
2.85	t	2H	N-CH <sub>2</sub> (Piperidine)
2.30	S	3H	N-CH₃ (Piperidine)
1.85	m	2H	CH <sub>2</sub> (Butyl)
1.75	m	4H	CH <sub>2</sub> (Piperidine)
1.40	m	2H	CH <sub>2</sub> (Butyl)
0.95	t	3H	CH₃ (Butyl)

<sup>&</sup>lt;sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>):

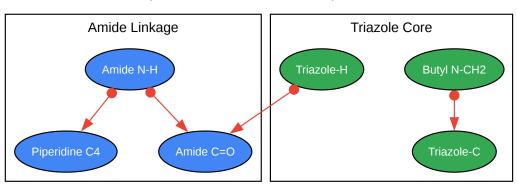


Chemical Shift (δ, ppm)	DEPT-135	Assignment
162.5	-	C=O (Amide)
145.0	-	Triazole C
125.0	СН	Triazole CH
55.0	CH <sub>2</sub>	N-CH <sub>2</sub> (Piperidine)
48.0	CH <sub>2</sub>	N-CH <sub>2</sub> (Butyl)
46.0	CH₃	N-CH₃ (Piperidine)
45.0	СН	Piperidine C4
32.0	CH <sub>2</sub>	CH₂ (Piperidine)
30.5	CH <sub>2</sub>	CH₂ (Butyl)
20.0	CH <sub>2</sub>	CH₂ (Butyl)
13.8	СН₃	CH₃ (Butyl)

#### Interpretation of 2D NMR Data:

- COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, confirming the spin systems of the butyl and piperidine fragments.
- HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the <sup>13</sup>C spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the fragments. Key correlations would include:
  - The amide N-H proton to the piperidine C4 and the amide carbonyl carbon.
  - The triazole proton to the neighboring triazole carbons and the amide carbonyl carbon.
  - The N-CH<sub>2</sub> protons of the butyl group to the triazole ring carbons.





Key HMBC Correlations for Compound-G

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Caption: Key 2- and 3-bond correlations observed in an HMBC experiment.

## Conclusion

By systematically applying a suite of modern analytical techniques, the structure of a novel compound with the molecular formula **C13H23N5O** can be determined. High-resolution mass spectrometry confirms the elemental composition, while FT-IR provides information about the functional groups present. The detailed carbon-hydrogen framework and the connectivity of the molecular fragments are established through a combination of 1D and 2D NMR experiments. The integration of all this data allows for the proposal and confirmation of a final, unambiguous structure. This methodical approach is fundamental in the fields of chemical research and drug discovery.

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